molecular formula C15H19NO3S B060850 Pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo- CAS No. 178408-09-8

Pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo-

Cat. No. B060850
M. Wt: 293.4 g/mol
InChI Key: IGAWIDZFXQOOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as thioxolone and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo- involves the inhibition of certain enzymes. It has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This compound also exhibits fluorescence properties, which can be used to monitor enzyme activity in biochemical assays.

Biochemical And Physiological Effects

Pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo- has been found to exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and their inhibition can lead to various physiological effects. This compound has also been studied for its potential use as a fluorescent probe in biochemical assays, which can provide valuable information on enzyme activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo- in lab experiments is its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. This can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo-. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use as a fluorescent probe in live-cell imaging. Additionally, further studies can be conducted to investigate its inhibitory effects on other enzymes and its potential applications in drug discovery.

Synthesis Methods

The synthesis of pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo- can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzyl isothiocyanate with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo-.

Scientific Research Applications

Pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo- has been studied for its potential applications in various scientific research fields. It has been found to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been studied for its potential use as a fluorescent probe in biochemical assays.

properties

CAS RN

178408-09-8

Product Name

Pentanamide, 4,4-dimethyl-N-((4-methoxyphenyl)thioxomethyl)-3-oxo-

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(4-methoxybenzenecarbothioyl)-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)12(17)9-13(18)16-14(20)10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,18,20)

InChI Key

IGAWIDZFXQOOJL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)OC

Other CAS RN

178408-09-8

synonyms

N-(4-methoxybenzenecarbothioyl)-4,4-dimethyl-3-oxo-pentanamide

Origin of Product

United States

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